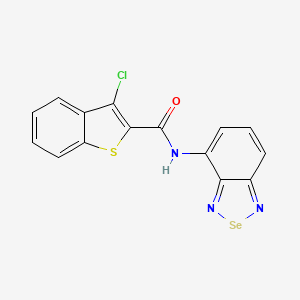
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that features both selenium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzoselenadiazole ring: This can be achieved through the reaction of o-phenylenediamine with selenium dioxide.
Formation of the benzothiophene ring: This involves the cyclization of 2-chlorobenzaldehyde with sulfur sources under acidic conditions.
Coupling of the two rings: The final step involves the coupling of the benzoselenadiazole and benzothiophene rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with higher oxidation states of selenium and sulfur.
Reduction: Reduced forms with lower oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The selenium and sulfur atoms can participate in redox reactions, influencing the activity of biological molecules. The compound may also interact with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with oxygen instead of selenium.
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Uniqueness
The presence of selenium in N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide imparts unique redox properties and potential biological activity that are not present in its oxygen or sulfur analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H8ClN3OSSe |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClN3OSSe/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)17-9-5-3-6-10-13(9)19-22-18-10/h1-7H,(H,17,20) |
InChI Key |
JICRAZUIEMNOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=N[Se]N=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















